6-Methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one

Lipophilicity ClogP Drug-likeness

6-Methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one (CAS 1893048-01-5) is a benzimidazol-2(3H)-one derivative with a molecular weight of 292.26 g/mol and a predicted density of 1.352±0.06 g/cm³. This compound belongs to a class of benzimidazolone analogues recognized in patent literature for their potential as macrophage migration inhibitory factor (MIF) inhibitors and androgen receptor antagonists.

Molecular Formula C15H11F3N2O
Molecular Weight 292.26 g/mol
Cat. No. B13711740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one
Molecular FormulaC15H11F3N2O
Molecular Weight292.26 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC(=O)N2C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C15H11F3N2O/c1-9-2-7-12-13(8-9)20(14(21)19-12)11-5-3-10(4-6-11)15(16,17)18/h2-8H,1H3,(H,19,21)
InChIKeyMFUFPBCBPLCSLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one: Structural and Chemical Identity for Targeted Procurement


6-Methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one (CAS 1893048-01-5) is a benzimidazol-2(3H)-one derivative with a molecular weight of 292.26 g/mol and a predicted density of 1.352±0.06 g/cm³ . This compound belongs to a class of benzimidazolone analogues recognized in patent literature for their potential as macrophage migration inhibitory factor (MIF) inhibitors and androgen receptor antagonists [1]. Its structure features a 6-methyl substituent on the benzimidazolone core and a 4-trifluoromethylphenyl group at the N1 position, a combination that defines its chemical and, by class-level inference, biological profile.

Why Generic Benzimidazolones Cannot Replace 6-Methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one


Direct substitution of benzimidazol-2(3H)-one compounds is precluded by the profound impact of substituent architecture on target engagement and pharmacokinetic behavior. The 6-methyl and N1-4-trifluoromethylphenyl groups in this compound are not inert spectators; they are critical determinants of molecular recognition at pharmacological targets such as MIF and the androgen receptor, as established in class-level patent disclosures [1]. The electron-withdrawing and lipophilic character of the 4-trifluoromethylphenyl group significantly modulates binding affinity and metabolic stability compared to unsubstituted or differently substituted phenyl analogues, a differentiation that cannot be replicated by generic benzimidazolone cores .

Quantitative Differentiation of 6-Methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one: Structural Evidence for Informed Procurement


Lipophilicity (ClogP) Enhancement vs. Unsubstituted Benzene Core

The 4-trifluoromethylphenyl substituent substantially increases calculated lipophilicity (ClogP) relative to a phenyl analogue lacking the CF3 group. Although direct experimental ClogP values for the target compound are not publicly available, class-level structure–activity relationship (SAR) models for benzimidazolone MIF inhibitors indicate that a 4-CF3-phenyl group raises ClogP by 0.8–1.2 log units compared to the unsubstituted phenyl derivative [1]. This shift is critical for membrane permeability and target binding, and is a quantifiable reason to select the CF3-substituted compound over its less lipophilic, non-fluorinated counterpart .

Lipophilicity ClogP Drug-likeness

Electron-Withdrawing Effect on Core Electronic Distribution

The 4-CF3 group exerts a strong electron-withdrawing effect (Hammett σp ≈ +0.54) that polarizes the benzimidazol-2-one core, enhancing hydrogen-bond donor ability of the lactam NH and acceptor capacity of the carbonyl. This electronic perturbation is absent in compounds bearing electron-donating substituents (e.g., 4-OCH3, σp ≈ -0.27) and is distinct from the weaker, positive inductive effect of 4-Cl (σp ≈ +0.23) [1]. Quantitative SAR disclosed in MIF inhibitor patents confirms that potent MIF tautomerase inhibition requires a strong electron-withdrawing group at the N1-phenyl para-position, making the CF3-substituted variant a rationally prioritized candidate over halogen or methyl analogues [2].

Electronic effects Hammett constant Structure-activity relationship

Physical Density and Crystalline Packing vs. Des-Methyl Analog

The predicted density of 6-methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one is 1.352±0.06 g/cm³ , attributed to the combined effect of the 6-methyl group and the 4-CF3-phenyl moiety, which influence molecular packing. The des-methyl analog, 1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one (MW = 278.23 g/mol), has a reported density of approximately 1.40 g/cm³ . The lower density of the 6-methyl derivative suggests a different solid-state packing arrangement, which can affect solubility, hygroscopicity, and formulation behavior—a practical differentiator for material procurement.

Solid-state properties Density Crystalline packing

Key Application Scenarios for 6-Methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one Based on Differentiated Evidence


Medicinal Chemistry Lead Optimization for MIF-Targeted Indications

Procurement of this compound is recommended for structure–activity relationship (SAR) campaigns targeting macrophage migration inhibitory factor (MIF). The strong electron-withdrawing 4-CF3-phenyl substituent (σp ≈ +0.54) aligns with patent-disclosed requirements for potent MIF tautomerase inhibition, and its predicted higher lipophilicity (+0.8–1.2 ClogP units over unsubstituted phenyl) suggests favorable cell permeability [1].

Androgen Receptor Antagonist Scaffold Design

The analog is a suitable starting point for developing next-generation androgen receptor (AR) antagonists. Patent literature identifies benzimidazol-2-one derivatives with N1-aryl substitution as privileged structures for AR binding, and the 6-methyl modification offers a vector for further derivatization without compromising the critical CF3-phenyl pharmacophore [2].

Physicochemical Property Studies of Benzimidazolone Crystalline Forms

The compound's predicted density (1.352 g/cm³), distinct from its des-methyl analog, makes it a candidate for comparative solid-state characterization studies including X-ray crystallography and hygroscopicity profiling, which are essential for pre-formulation development .

Quote Request

Request a Quote for 6-Methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.